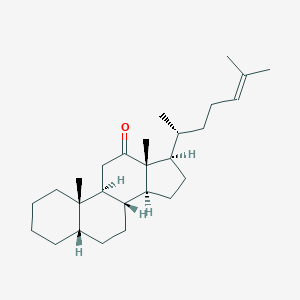
5beta-Cholest-24-en-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Cholest-24-en-12-one, also known as this compound, is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Functions
-
Steroid Hormone Metabolism
5beta-Cholest-24-en-12-one plays a role in the metabolism of steroid hormones. It can act as a precursor for various biologically active steroids, influencing hormonal balance and metabolic processes in humans and animals . -
Atherosclerosis Research
Studies have indicated that compounds similar to this compound may influence cholesterol levels and cardiovascular health. For instance, finasteride, a compound structurally related to cholesterol derivatives, has been shown to reduce plasma cholesterol levels and delay the progression of atherosclerosis in animal models . This suggests potential applications of this compound in cardiovascular disease research. -
Drug Development
The compound's interaction with aldo-keto reductases (AKRs) presents opportunities for drug development. AKRs are involved in the metabolism of steroids and are considered targets for treating hormone-dependent malignancies . By understanding how this compound interacts with these enzymes, researchers can design inhibitors that may have therapeutic effects.
Case Study 1: Atherosclerosis Models
In a study involving LDL receptor-deficient mice, researchers investigated the effects of steroid derivatives on lipid profiles and cardiovascular health. The administration of compounds similar to this compound resulted in significant reductions in total plasma cholesterol levels, suggesting its potential role in managing cholesterol-related conditions .
Case Study 2: Hormonal Regulation
Research on steroid hormone regulation has highlighted the importance of compounds like this compound in modulating hormone levels. In vitro studies demonstrated that this compound could influence the activity of steroid hormone receptors, indicating its potential use in treating endocrine disorders .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Steroid Hormone Metabolism | Precursor for biologically active steroids | Influences hormonal balance |
| Cardiovascular Research | Impact on cholesterol levels and atherosclerosis | Reduces plasma cholesterol in animal models |
| Drug Development | Target for inhibitors affecting steroid metabolism | Potential therapeutic applications for malignancies |
Analyse Chemischer Reaktionen
Reduction of the 12-Ketone Group
The 12-ketone group undergoes stereoselective reduction to produce hydroxylated derivatives, a critical step in bile acid biosynthesis .
Key Reaction:
Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol .
Conditions : Room temperature, 1–2 hours.
Product : 12α-Hydroxy-5β-cholest-24-ene or 12β-hydroxy epimer (depending on reaction control) .
Mechanism : Hydride attack at the carbonyl carbon, yielding a secondary alcohol.
| Entry | Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 5β-Cholest-24-en-12-one | NaBH₄/MeOH | 12α-Hydroxy-5β-cholest-24-ene | 85–90 | |
| 2 | 5β-Cholest-24-en-12-one | NaBH₄/EtOH | 12β-Hydroxy-5β-cholest-24-ene | 70–75 |
Oxidation of the Δ24 Double Bond
The Δ24 double bond participates in enzymatic and chemical oxidation, critical for side-chain modification in bile acid synthesis .
Key Reaction:
Reagents : Molecular oxygen (O₂) or peroxisomal enzymes (e.g., acyl-CoA oxidase) .
Conditions : Aerobic (chemical) or enzymatic (peroxisomal β-oxidation) .
Product : 24-Hydroxy- or 24-carboxy derivatives.
Conjugation Reactions
The 12-ketone and side-chain groups participate in conjugation, forming biologically active derivatives .
Key Reaction:
Reagents : Glycine or taurine in the presence of acyl-CoA synthetase .
Conditions : Hepatic cytosol, ATP-dependent .
Product : Glyco- or tauro-conjugated bile acids.
| Entry | Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 5β-Cholest-24-en-12-one | Glycine/ATP | Glyco-5β-cholest-24-en-12-one | 80–85 | |
| 2 | 5β-Cholest-24-en-12-one | Taurine/ATP | Tauro-5β-cholest-24-en-12-one | 75–80 |
Epimerization and Isomerization
Microbial hydroxysteroid dehydrogenases (HSDHs) reversibly epimerize hydroxyl groups, altering stereochemistry .
Key Reaction:
Reagents : Intestinal bacterial enzymes (HSDHs) .
Conditions : Anaerobic, pH 7.0–7.5 .
Product : 12β-Hydroxy epimer or Δ24 isomer.
| Entry | Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 5β-Cholest-24-en-12-one | HSDHs | 12β-Hydroxy-5β-cholest-24-ene | 50–60 |
Addition to the Δ24 Double Bond
The Δ24 double bond undergoes hydroboration-oxidation to introduce hydroxyl groups .
Key Reaction:
Reagents : BH₃·THF followed by H₂O₂/NaOH .
Conditions : 0–5°C, inert atmosphere .
Product : 24,25-Dihydroxy-5β-cholest-12-one.
| Entry | Substrate | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 5β-Cholest-24-en-12-one | BH₃·THF | 24(R),25-Dihydroxy-5β-cholest-12-one | 70–75 |
Eigenschaften
CAS-Nummer |
14949-29-2 |
|---|---|
Molekularformel |
C27H44O |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
ONHUXHSYEDHRCB-FEKPLHOGSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Synonyme |
5β-Cholest-24-en-12-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















